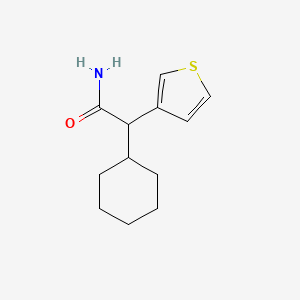

alpha-Cyclohexyl-3-thiopheneacetamide

Description

Alpha-Cyclohexyl-3-thiopheneacetamide is a synthetic organic compound featuring a thiophene ring substituted at the 3-position with an acetamide group, further modified by a cyclohexyl moiety. Its molecular structure combines the aromaticity of the thiophene ring with the conformational flexibility of the cyclohexyl group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No. |

73812-48-3 |

|---|---|

Molecular Formula |

C12H17NOS |

Molecular Weight |

223.34 g/mol |

IUPAC Name |

2-cyclohexyl-2-thiophen-3-ylacetamide |

InChI |

InChI=1S/C12H17NOS/c13-12(14)11(10-6-7-15-8-10)9-4-2-1-3-5-9/h6-9,11H,1-5H2,(H2,13,14) |

InChI Key |

NIRFQDLKYZQNBP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(C2=CSC=C2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including alpha-Cyclohexyl-3-thiopheneacetamide, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to synthesize thiophene derivatives on a large scale . These methods are preferred due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Alpha-Cyclohexyl-3-thiopheneacetamide undergoes various chemical reactions, including:

Electrophilic Substitution: Thiophene rings are known for their reactivity towards electrophiles due to the electron-rich nature of the sulfur atom.

Nucleophilic Substitution: Although less common, thiophene derivatives can undergo nucleophilic substitution reactions under specific conditions.

Oxidation and Reduction: Thiophene derivatives can be oxidized to form sulfoxides and sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and organolithium compounds are used.

Oxidation: Reagents like hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used.

Major Products Formed

Electrophilic Substitution: Products include halogenated thiophenes and nitrothiophenes.

Nucleophilic Substitution: Products include substituted thiophenes with various functional groups.

Oxidation: Products include thiophene sulfoxides and sulfones.

Reduction: Products include dihydrothiophenes.

Scientific Research Applications

Alpha-Cyclohexyl-3-thiopheneacetamide has several scientific research applications:

Medicinal Chemistry: Thiophene derivatives are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents.

Materials Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Organic Synthesis: Thiophene derivatives serve as building blocks for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of alpha-Cyclohexyl-3-thiopheneacetamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some thiophene-based compounds act as inhibitors of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on cyclohexyl-containing compounds and heterocyclic analogs, but none explicitly mention alpha-Cyclohexyl-3-thiopheneacetamide. Below is a comparative analysis based on structural and functional group similarities:

Cyclohexyl Amine Derivatives

- Cyclohexanamine (CAS 108-91-8): A primary amine with a cyclohexyl backbone. Unlike this compound, it lacks aromaticity and an acetamide group. Its solubility in water (moderate) and volatility differ significantly due to the absence of polar functional groups like amides .

- 3-Cyclohexene-1-carboxylic acid (CAS 4771-80-6): Features a cyclohexene ring and a carboxylic acid group. The unsaturated cyclohexene ring introduces rigidity compared to the saturated cyclohexyl group in the target compound. Carboxylic acids typically exhibit higher acidity (pKa ~4-5) compared to acetamides (pKa ~15-17), affecting reactivity .

Thiophene Derivatives

Phosphorus-Containing Heterocycles

- Cyclophosphamide derivatives (e.g., CAS-linked compounds in ): These include bis(chloroethyl)amino groups and phosphoramide moieties. Unlike this compound, they are alkylating agents with proven antineoplastic activity. The presence of phosphorus and chlorine atoms in cyclophosphamide derivatives increases toxicity and reactivity compared to the sulfur- and nitrogen-based acetamide .

Structural and Functional Group Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.